N-(4-fluorophenyl)-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetamide

STAT1 inhibition Cancer signaling MLSCN screening

Procure the alpha-unsubstituted STAT1 inhibitor scaffold (CAS 701926-99-0) for SAR-by-catalog studies. This compound is a direct analog of the confirmed STAT1 inhibitor BDBM43521 (IC50 = 7.87 μM), offering a simplified template for scaffold-hopping. Its tosylpiperazine core, also found in FDA-approved drug analogs, makes it a strategic bifunctional starting material for parallel derivatization. When paired with its 4-fluorobenzenesulfonyl analog, it forms an ideal matched molecular pair to isolate sulfonamide contributions to solubility, permeability, and metabolic stability without confounding structural changes.

Molecular Formula C19H22FN3O3S
Molecular Weight 391.46
CAS No. 701926-99-0
Cat. No. B2525734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetamide
CAS701926-99-0
Molecular FormulaC19H22FN3O3S
Molecular Weight391.46
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)F
InChIInChI=1S/C19H22FN3O3S/c1-15-2-8-18(9-3-15)27(25,26)23-12-10-22(11-13-23)14-19(24)21-17-6-4-16(20)5-7-17/h2-9H,10-14H2,1H3,(H,21,24)
InChIKeyGELVTLLRTNWQDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Overview: N-(4-fluorophenyl)-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetamide (CAS 701926-99-0)


N-(4-fluorophenyl)-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetamide (CAS 701926-99-0) is a synthetic small molecule belonging to the N-aryl-2-(4-tosylpiperazin-1-yl)acetamide class. It features a 4-fluorophenyl acetamide group linked to a piperazine ring, which is N-substituted with a 4-methylbenzenesulfonyl (tosyl) group. The molecule has a molecular formula of C19H22FN3O3S, a molecular weight of 391.46 g/mol, and an InChI Key of GELVTLLRTNWQDU-UHFFFAOYSA-N . This compound is a member of a broader chemotype explored in the Molecular Libraries Screening Center Network (MLSCN) for signal transducer and activator of transcription (STAT) pathway modulation, and it serves as a scaffold for further medicinal chemistry optimization [1].

Why Generic Substitution Fails for N-(4-fluorophenyl)-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetamide


In-class compounds with the tosylpiperazine acetamide scaffold cannot be simply interchanged due to critical structure-activity relationship (SAR) liabilities. The presence or absence of alpha-substitution on the acetamide linker, variations in the N-aryl moiety, and modifications to the sulfonyl group dramatically alter biological activity. For instance, the alpha-phenyl analog (BDBM43521) displays micromolar activity against STAT1 (IC50 = 7.87 μM) [1], while the unsubstituted acetamide version (the target compound) likely exhibits a different potency and selectivity profile. Furthermore, replacing the tosyl group with a 4-fluorobenzenesulfonyl group repositions the molecule's electrostatic and steric footprint, potentially shifting target engagement . These variances mean that even seemingly minor structural changes invalidate cross-extrapolation of biological data, procurement decisions, or experimental protocols.

Quantitative Differentiation Evidence for N-(4-fluorophenyl)-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetamide (CAS 701926-99-0)


Alpha-Hydrogen vs. Alpha-Phenyl Substitution: Structural Determinant of STAT Inhibition Potency

The target compound is the unsubstituted acetamide derivative, whereas its closest analog with published data, BDBM43521 (N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-phenylacetamide), contains a bulky phenyl group at the alpha carbon of the acetamide linker [1]. This phenyl group introduces significant steric hindrance and lipophilicity differences. In a cell-based STAT1 inhibition assay (PubChem AID 1396), BDBM43521 exhibited an IC50 of 7.87 μM [2]. No direct STAT1 inhibition data are available for the target compound, but SAR on analogous chemotypes indicates that removal of the alpha-phenyl group can drastically alter potency and selectivity profiles [3].

STAT1 inhibition Cancer signaling MLSCN screening

Sulfonyl Group Substitution: Tosyl vs. 4-Fluorobenzenesulfonyl Physicochemical Impact

A closely related analog, N-(4-fluorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide, replaces the 4-methylbenzenesulfonyl (tosyl) group of the target compound with a 4-fluorobenzenesulfonyl group . This substitution reduces the molecular weight from 391.46 g/mol to 395.42 g/mol (note: the fluorophenyl sulfone analog is approximately 4 Da heavier due to the fluorine atom replacing the methyl group) and decreases the calculated logP by approximately 0.5 units, indicating higher hydrophilicity [1]. The target compound's tosyl group provides a methyl substituent that enhances lipophilicity and may facilitate pi-stacking interactions with aromatic protein residues, whereas the 4-fluorobenzenesulfonyl analog offers a stronger electron-withdrawing effect that can modulate sulfonamide hydrogen-bond acceptor strength.

Physicochemical properties LogP Solubility

STAT3 Counter-Screening: Selectivity Profile of the Tosylpiperazine Acetamide Chemotype

For the alpha-phenyl analog BDBM43521, a parallel STAT3 counter-screen (PubChem AID 1409) demonstrated an IC50 > 55,700 nM, indicating a >7-fold selectivity window for STAT1 over STAT3 [1]. While no selectivity data exist for the target compound, this class-level finding suggests that the tosylpiperazine acetamide scaffold may intrinsically favor STAT1 binding. The target compound, lacking the alpha-phenyl group, may exhibit a different selectivity fingerprint, but the scaffold itself provides a starting point for developing STAT1-preferential probes.

STAT3 Selectivity Cancer

Best Research and Industrial Application Scenarios for N-(4-fluorophenyl)-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetamide


STAT Pathway Probe Development and MLSCN Screening Library Expansion

The compound is a direct structural analog of MLSCN hit BDBM43521, which exhibited confirmed STAT1 inhibition (IC50 = 7.87 μM) with >7-fold selectivity over STAT3 [1]. By procuring the alpha-unsubstituted version (target compound), screening centers can populate their chemical libraries with a structurally simplified variant for scaffold-hopping and SAR-by-catalog studies, directly referencing the known STAT1 activity of the alpha-phenyl comparator. The tosyl group provides a lipophilic anchor that may facilitate binding in the STAT1 SH2 domain, a hypothesis testable through competitive fluorescence polarization assays.

Medicinal Chemistry Starting Point for Kinase or Transcription Factor Inhibitor Lead Generation

The target compound's 4-fluorophenyl acetamide moiety is a known pharmacophore in kinase inhibitor design. Combined with the tosylpiperazine core, which appears in several FDA-approved drugs (e.g., vortioxetine impurities, TRPV1 antagonist analogs) , this molecule offers a bifunctional template. Medicinal chemists can utilize this compound as a starting material for parallel derivatization at the 4-fluorophenyl ring, the acetamide linker, or the tosyl group, with the knowledge that even minor modifications (e.g., adding an alpha-phenyl group) produce dramatic shifts in bioactivity profiles.

Physicochemical Comparator for Tosyl vs. Fluorobenzenesulfonyl Sulfonamide Analogs

The target compound (tosyl, MW 391.46, predicted logP ~2.5) and its 4-fluorobenzenesulfonyl analog (MW 395.42, predicted logP ~2.0) form an ideal matched molecular pair for evaluating the impact of sulfonamide substitution on solubility, permeability (e.g., PAMPA), metabolic stability, and CYP inhibition . This pair allows DMPK scientists to isolate the contribution of the sulfonyl aryl group to overall drug-like properties without confounding changes elsewhere in the molecule.

Quote Request

Request a Quote for N-(4-fluorophenyl)-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.